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Compound of Interest

Compound Name: 6-Bromo-3-methyl-1H-indole

Cat. No.: B595078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-3-methyl-1H-indole, a

heterocyclic compound of interest in medicinal chemistry and drug discovery. This document

details its chemical properties, synthesis, and potential biological activities, supported by

experimental protocols and data presented for clarity and practical application.

Chemical Identity and Properties
6-Bromo-3-methyl-1H-indole is a substituted indole with a bromine atom at the 6-position and

a methyl group at the 3-position of the indole ring. Its chemical structure and key properties are

summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties
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Property Value

CAS Number 1219741-50-0

Molecular Formula C₉H₈BrN

Molecular Weight 210.07 g/mol

Appearance White solid

Melting Point 111-113 °C

Storage Temperature Room temperature

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 6-Bromo-3-
methyl-1H-indole. The following table summarizes its nuclear magnetic resonance (NMR)

data.

Table 2: NMR Spectroscopic Data

Nucleus Chemical Shift (δ) in ppm (Solvent: CDCl₃)

¹H NMR

7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J

= 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H),

7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H)

¹³C NMR
134.69, 129.55, 125.00, 123.09, 122.23, 118.52,

112.01, 111.68, 9.63

Synthesis of 6-Bromo-3-methyl-1H-indole
The most common and versatile method for the synthesis of 3-substituted indoles is the Fischer

indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone,

which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or

ketone.
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For the synthesis of 6-Bromo-3-methyl-1H-indole, the logical precursors are (4-

bromophenyl)hydrazine and acetone.

Fischer Indole Synthesis Workflow
The following diagram illustrates the general workflow for the Fischer indole synthesis of 6-
Bromo-3-methyl-1H-indole.
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Fischer Indole Synthesis Workflow

Experimental Protocol: General Fischer Indole
Synthesis
This protocol provides a general procedure for the Fischer indole synthesis. Optimization of

reaction conditions, such as the choice of acid catalyst, solvent, and temperature, may be

required for optimal yield.

Materials:

(4-Bromophenyl)hydrazine hydrochloride

Acetone

Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

Solvent (e.g., glacial acetic acid, ethanol, or toluene)
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Sodium hydroxide solution (for neutralization)

Ethyl acetate (for extraction)

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Silica gel (for column chromatography)

Procedure:

To a solution of (4-bromophenyl)hydrazine hydrochloride in a suitable solvent (e.g., glacial

acetic acid), add acetone.

Stir the mixture at room temperature for a designated period (e.g., 2 hours) to allow for the

formation of the phenylhydrazone.

Add the acid catalyst to the reaction mixture.

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and neutralize it with a

sodium hydroxide solution.

Dilute the mixture with water and extract the product with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-3-
methyl-1H-indole.

Potential Biological Activities and Signaling
Pathways
While specific biological data for 6-Bromo-3-methyl-1H-indole is limited in publicly available

literature, the broader class of brominated indoles exhibits significant therapeutic potential. The
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primary areas of interest include anticancer, anti-inflammatory, and neuromodulatory activities.

Anticancer Activity
Many indole derivatives are known to possess anticancer properties by interfering with

microtubule dynamics. They can act as tubulin polymerization inhibitors, leading to cell cycle

arrest in the G2/M phase and subsequent apoptosis.
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Proposed Anticancer Mechanism of Action

Anti-inflammatory Activity
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Brominated indoles have been shown to exert anti-inflammatory effects through the inhibition of

the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

This pathway is a central regulator of inflammation.
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Proposed Anti-inflammatory Mechanism

Neuromodulatory Activity
Derivatives of closely related 6-bromo-3-methyl-indole structures have been investigated as

selective serotonin receptor modulators. Furthermore, 6-bromotryptamine derivatives have

shown antagonist activity at the 5-HT₂A receptor. This suggests that 6-Bromo-3-methyl-1H-
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indole may interact with serotonin receptors, which are key targets in the treatment of various

neurological and psychiatric disorders.

Experimental Protocols for Biological Evaluation
The following are detailed protocols for key in vitro assays to evaluate the potential biological

activities of 6-Bromo-3-methyl-1H-indole.

In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into

microtubules.

Principle: The polymerization of purified tubulin is monitored by measuring the increase in

fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

General Tubulin Buffer

Test compound (6-Bromo-3-methyl-1H-indole) dissolved in DMSO

Positive control (e.g., Nocodazole)

Vehicle control (DMSO)

Black 96-well microplate

Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

Prepare a 10x stock solution of the test compound and controls in General Tubulin Buffer.

On ice, prepare the tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter

in General Tubulin Buffer according to the kit manufacturer's instructions.
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Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a pre-

warmed (37 °C) 96-well plate.

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

Immediately place the plate in the pre-warmed microplate reader and measure the

fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes at 37 °C.

Plot the fluorescence intensity versus time to generate polymerization curves. The IC₅₀ value

can be determined by testing a range of compound concentrations.

Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of a compound on the cell cycle distribution of cancer

cells.

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The

fluorescence intensity of PI-stained cells is proportional to their DNA content, allowing for the

differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

Cancer cell line (e.g., MCF-7, HeLa)

Complete cell culture medium

Test compound (6-Bromo-3-methyl-1H-indole)

Vehicle control (DMSO)

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Ice-cold 70% ethanol

PI Staining Solution (containing Propidium Iodide and RNase A)

Flow cytometer
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Procedure:

Seed cancer cells in 6-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound or vehicle for a specified

time (e.g., 24 or 48 hours).

Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

Store at -20 °C for at least 2 hours.

Wash the fixed cells with PBS and resuspend in PI Staining Solution.

Incubate in the dark at room temperature for 30 minutes.

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

Analyze the resulting histograms to determine the percentage of cells in each phase of the

cell cycle.

NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay is used to determine if a compound inhibits the

translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with an

inflammatory agent, it translocates to the nucleus. This translocation can be visualized using

immunofluorescence microscopy.

Materials:

Adherent cell line (e.g., HeLa, A549)

Complete cell culture medium

Test compound (6-Bromo-3-methyl-1H-indole)

Inflammatory stimulus (e.g., TNF-α)
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Paraformaldehyde (for fixation)

Triton X-100 (for permeabilization)

Blocking solution (e.g., 1% BSA in PBS)

Primary antibody against NF-κB p65

Fluorescently labeled secondary antibody

DAPI (for nuclear counterstaining)

Fluorescence microscope

Procedure:

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

Pre-treat the cells with the test compound for a specified time (e.g., 1-2 hours).

Stimulate the cells with TNF-α for a short period (e.g., 30 minutes).

Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

Block non-specific binding with a blocking solution.

Incubate with the primary antibody against NF-κB p65.

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Quantify the nuclear fluorescence of NF-κB p65 to determine the extent of translocation

inhibition.

Conclusion
6-Bromo-3-methyl-1H-indole represents a valuable scaffold for medicinal chemistry research.

Based on the known biological activities of the broader class of brominated indoles, this
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compound holds promise for the development of novel therapeutic agents, particularly in the

areas of oncology, inflammation, and neurology. The experimental protocols provided in this

guide offer a framework for the synthesis and biological evaluation of 6-Bromo-3-methyl-1H-
indole and its derivatives, facilitating further investigation into its therapeutic potential.

To cite this document: BenchChem. [An In-Depth Technical Guide to 6-Bromo-3-methyl-1H-
indole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595078#6-bromo-3-methyl-1h-indole-cas-number-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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